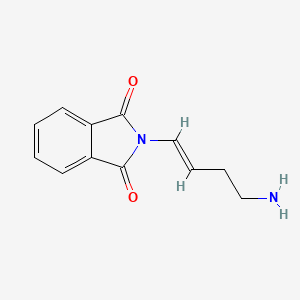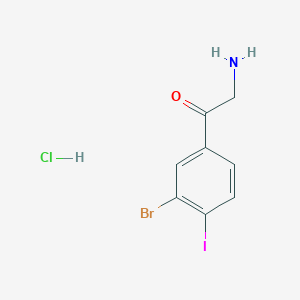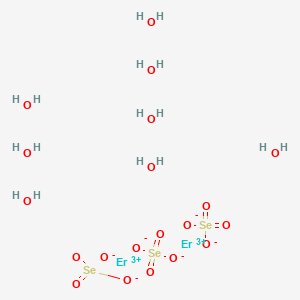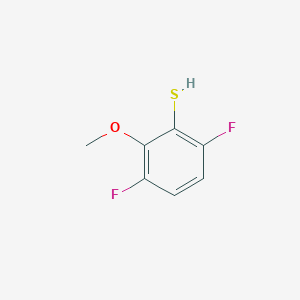
trans-N-(4-aminobutenyl) phthalimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-N-(4-aminobutenyl) phthalimide: is an organic compound with the molecular formula C12H12N2O2 It is a derivative of phthalimide, characterized by the presence of an aminobutenyl group attached to the nitrogen atom of the phthalimide ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Traditional Method: The synthesis of trans-N-(4-aminobutenyl) phthalimide typically involves the reaction of phthalic anhydride with 4-aminobutene. This reaction is carried out in an organic solvent such as acetic acid, with the addition of a catalyst like sulphamic acid.
Microwave-Assisted Synthesis: An alternative method involves the use of microwave irradiation to accelerate the reaction. In this method, phthalic anhydride and 4-aminobutene are mixed and subjected to microwave heating at temperatures between 150-250°C for a few minutes.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-N-(4-aminobutenyl) phthalimide can undergo oxidation reactions, where the aminobutenyl group is oxidized to form corresponding imides or amides.
Reduction: The compound can also undergo reduction reactions, where the phthalimide ring is reduced to form phthalamic acid derivatives.
Substitution: Substitution reactions involve the replacement of the aminobutenyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation: Imides, amides.
Reduction: Phthalamic acid derivatives.
Substitution: Various substituted phthalimides.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-N-(4-aminobutenyl) phthalimide is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable complexes with proteins makes it useful in biochemical assays .
Medicine: Its structural features allow for the fine-tuning of pharmacokinetic properties .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials .
Wirkmechanismus
The mechanism of action of trans-N-(4-aminobutenyl) phthalimide involves its interaction with specific molecular targets, such as enzymes and receptors. The aminobutenyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The phthalimide ring provides structural stability and enhances binding affinity .
Vergleich Mit ähnlichen Verbindungen
- N-(4-aminobutyl) phthalimide
- N-(4-aminobutyl) succinimide
- N-(4-aminobutyl) maleimide
Comparison: trans-N-(4-aminobutenyl) phthalimide is unique due to the presence of the trans-aminobutenyl group, which imparts distinct chemical and biological properties. Compared to N-(4-aminobutyl) phthalimide, the trans configuration provides better stability and reactivity. The presence of the phthalimide ring distinguishes it from succinimide and maleimide derivatives, offering different reactivity patterns and applications .
Eigenschaften
Molekularformel |
C12H12N2O2 |
|---|---|
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
2-[(E)-4-aminobut-1-enyl]isoindole-1,3-dione |
InChI |
InChI=1S/C12H12N2O2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,4-6,8H,3,7,13H2/b8-4+ |
InChI-Schlüssel |
JSHFQHMWRKWPSD-XBXARRHUSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)/C=C/CCN |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C=CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6-dimethyl-2-(pyridin-3-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12856798.png)

![Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether](/img/structure/B12856803.png)


![Ethyl 3-{[2-(aminocarbonyl)-5-(4-chlorophenyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12856820.png)
![Tert-butyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B12856835.png)
![2-(2-Bromobenzo[d]oxazol-6-yl)acetonitrile](/img/structure/B12856836.png)
![4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylic acid](/img/structure/B12856842.png)
![7-Methylpyrazolo[4,3-e][1,3,4]oxadiazin-3(2H)-one](/img/structure/B12856847.png)



